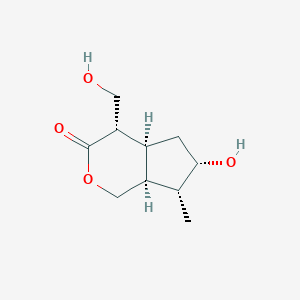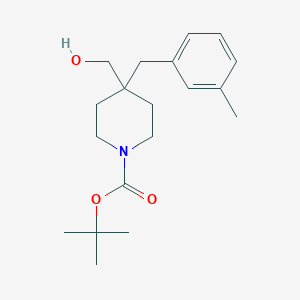
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases. N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been shown to have various biochemical and physiological effects, depending on the dosage and administration route. In vitro studies have shown that N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can improve cognitive function and reduce the severity of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, it is important to optimize the experimental conditions and use appropriate controls when working with N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone.
Zukünftige Richtungen
There are several future directions for the research on N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone, including the development of new synthetic methods, the identification of novel biological targets, and the evaluation of its potential clinical applications. Some of the specific areas of research include the synthesis of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone derivatives with improved pharmacological properties, the identification of the molecular targets of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone in different biological systems, and the evaluation of its efficacy in animal models of human diseases. Additionally, the development of new analytical methods for the detection and quantification of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone in biological samples will be important for the advancement of this field.
Synthesemethoden
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can be synthesized using a variety of methods, including the reaction of 4-piperidone with tert-butyl chloroformate and triethylamine, or by reacting 4-piperidone with di-tert-butyl dicarbonate and triethylamine. The yield of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a precursor for the synthesis of various bioactive compounds, such as antitumor agents, antiviral agents, and analgesic agents. In organic synthesis, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a building block for the synthesis of complex molecules, such as alkaloids and natural products. In material science, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a monomer for the synthesis of polymers with unique properties, such as biodegradability and biocompatibility.
Eigenschaften
CAS-Nummer |
198649-28-4 |
|---|---|
Molekularformel |
C19H29NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
tert-butyl 4-(hydroxymethyl)-4-[(3-methylphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-15-6-5-7-16(12-15)13-19(14-21)8-10-20(11-9-19)17(22)23-18(2,3)4/h5-7,12,21H,8-11,13-14H2,1-4H3 |
InChI-Schlüssel |
CIGDUKXUNTVBBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Synonyme |
1-BOC-4-[(3-METHYLPHENYL)METHYL]-4-(HYDROXYMETHYL)-PIPERIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



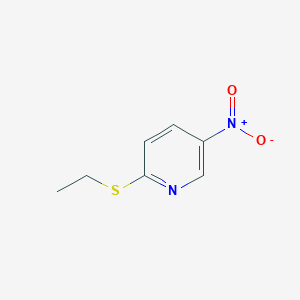

![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)

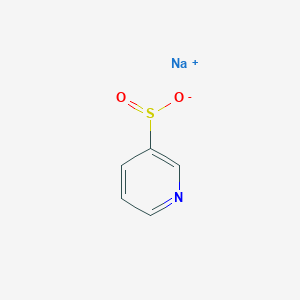


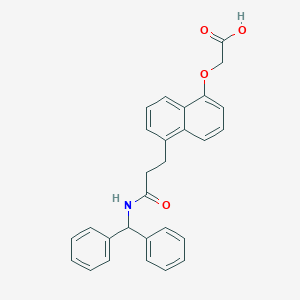

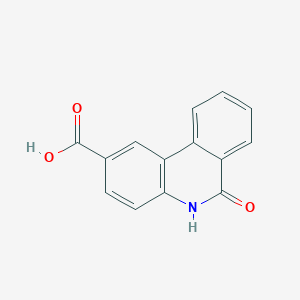
![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)


